molecular formula C27H32N4O5 B2894106 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide CAS No. 921480-74-2

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide

Cat. No. B2894106
CAS RN: 921480-74-2
M. Wt: 492.576
InChI Key: RXSRSDYBQOUMDK-UHFFFAOYSA-N
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Description

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C27H32N4O5 and its molecular weight is 492.576. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential and Neurochemical Studies

Compounds with structural elements similar to "2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide," particularly those involving piperazine and furan moieties, have been explored for their antipsychotic potential. One study synthesized and evaluated a series of conformationally restricted butyrophenones for their affinity for dopamine and serotonin receptors. These compounds exhibited potential as antipsychotic agents, indicating the relevance of such structural motifs in the development of neuroleptic drugs (Raviña et al., 2000).

Antimicrobial and Antifungal Applications

Research on derivatives of furan and piperazine has also shown antimicrobial activities, underscoring their significance in medicinal chemistry. A study on azole derivatives, starting from furan-2-carbohydrazide and including piperazine moieties, demonstrated activity against various microorganisms, highlighting the potential of these structural components in developing new antimicrobial agents (Başoğlu et al., 2013).

Anti-Inflammatory and Analgesic Activities

Further research into compounds derived from visnaginone and khellinone, incorporating benzodifuran and piperazine units, has shown significant anti-inflammatory and analgesic activities. These findings suggest the therapeutic potential of such compounds in managing pain and inflammation, with some demonstrating high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Neuropharmacological Effects

Compounds featuring the furan and piperazine motifs have been synthesized and tested for their effects on neuropharmacological targets. For instance, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed promising antidepressant and antianxiety activities in preclinical models, further illustrating the broad spectrum of potential pharmacological applications of these structural frameworks (Kumar et al., 2017).

properties

IUPAC Name

2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-18-12-19(2)26(20(3)13-18)28-25(33)17-31-16-24(35-4)22(32)14-21(31)15-29-7-9-30(10-8-29)27(34)23-6-5-11-36-23/h5-6,11-14,16H,7-10,15,17H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSRSDYBQOUMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.